molecular formula C5H10ClF B1593884 1-Chloro-5-fluoropentane CAS No. 407-98-7

1-Chloro-5-fluoropentane

Cat. No. B1593884
CAS RN: 407-98-7
M. Wt: 124.58 g/mol
InChI Key: HMHFNUWREZQHGJ-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoropentane is a chemical compound with the molecular formula C5H10ClF . It is a colorless liquid, soluble in organic solvents such as ethanol and ether . It has a pungent odor and is volatile . It is commonly used in organic synthesis and can be used to prepare other compounds .


Synthesis Analysis

1-Chloro-5-fluoropentane is a key intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and specialty chemicals . It’s unique combination of functional groups makes it a valuable building block for the introduction of new functionalities .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-fluoropentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 6 non-H bonds and 2 rotatable bonds . The 3D chemical structure image of 1-Chloro-5-fluoropentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

1-Chloro-5-fluoropentane has a molecular weight of 124.584 g/mol . It is a colorless liquid, soluble in organic solvents such as ethanol and ether .

Scientific Research Applications

Catalytic Dehydrohalogenation Applications

1-Chloro-5-fluoropentane has been studied for its potential in catalytic dehydrohalogenation. Research by Kamiguchi et al. (2003) explored the use of various metal halide clusters for the dehydrohalogenation of halogenated pentanes, including 1-chloro-5-fluoropentane, to yield pentene and other products. This process is essential in the formation of alkenes from alkyl halides (Kamiguchi et al., 2003).

Molecular Interaction and Thermodynamics

The molecular interactions and thermodynamics of solutions involving 1-chloro-5-fluoropentane have been the subject of research. Artal et al. (1991) conducted a study to understand the excess enthalpies and molecular interactions in solutions of 1-fluoroalkanes, including 1-chloro-5-fluoropentane, in various solvents. This research helps in understanding the solubility and behavior of these compounds in different solvent environments (Artal et al., 1991).

Hydrodefluorination Studies

Research into the hydrodefluorination of C(sp3)-F bonds has included compounds like 1-chloro-5-fluoropentane. Scott et al. (2005) explored catalytic methods for the hydrodefluorination of strong C(sp3)-F bonds in fluoroalkanes, providing insights into the reactivity and potential chemical transformations of these compounds (Scott et al., 2005).

Electrochemical Reduction

1-Chloro-5-fluoropentane has also been involved in studies on electrochemical reduction. Pritts and Peters (1994) investigated the electrochemical reduction of dihalopentanes, including 1-chloro-5-fluoropentane, at carbon electrodes. This research is significant for understanding the electrochemical behavior of halogenated compounds and their potential applications in organic synthesis (Pritts & Peters, 1994).

Enzymatic Inhibition

Research has also been conducted on derivatives of 1-chloro-5-fluoropentane for their potential as enzyme inhibitors. Danzin et al. (1982) explored the properties of α-monofluoromethyl and α-difluoromethylderivatives of putrescine, including compounds related to 1-chloro-5-fluoropentane, as inhibitors of ornithine decarboxylase. This enzyme is crucial in polyamine biosynthesis, and the study of these inhibitors can provide valuable insights for therapeutic applications (Danzin et al., 1982).

Structural Analysis and Synthesis

1-Chloro-5-fluoropentane and related compounds have been synthesized and analyzed for their structural properties. Atovmyan et al. (1984) discussed the synthesis of heptanitropentane derivatives, including 3-fluoro and 3-chloro derivatives, offering insights into the molecular structure and behavior of these compounds. Such research aids in understanding the physical and chemical properties of halogenated alkanes (Atovmyan et al., 1984).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented . In case of contact, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Future Directions

1-Chloro-5-fluoropentane is in high demand in the pharmaceutical and chemical industries . Its unique combination of functional groups makes it a valuable building block for the introduction of new functionalities . Therefore, future research and development efforts may focus on finding new applications and improving the synthesis process of this compound.

properties

IUPAC Name

1-chloro-5-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHFNUWREZQHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870527
Record name 1-Chloro-5-fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoropentane

CAS RN

407-98-7
Record name Pentane, 1-chloro-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-5-fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 237 books.google.com

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